![molecular formula C5H11Cl2N3 B3113650 1-(1H-Imidazol-4-yl)ethanamine dihydrochloride CAS No. 1965309-70-9](/img/structure/B3113650.png)
1-(1H-Imidazol-4-yl)ethanamine dihydrochloride
Overview
Description
1-(1H-Imidazol-4-yl)ethanamine dihydrochloride is a chemical compound with the CAS Number: 1314903-19-9 . It has a molecular weight of 184.07 and is typically in the form of a powder . The compound is stored at room temperature .
Molecular Structure Analysis
The InChI code for 1-(1H-Imidazol-4-yl)ethanamine dihydrochloride is 1S/C5H9N3.2ClH/c1-4(6)5-2-7-3-8-5;;/h2-4H,6H2,1H3,(H,7,8);2*1H . This indicates that the compound consists of a 5-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
1-(1H-Imidazol-4-yl)ethanamine dihydrochloride is a powder that is stored at room temperature . It has a molecular weight of 184.07 .Scientific Research Applications
- Imidazole ethanamide plays a role in regulating blood vessel constriction and dilation. Researchers have explored its impact on vascular tone and blood flow, making it relevant for cardiovascular studies .
- In the gastrointestinal system, imidazole ethanamide influences gastric acid secretion. Understanding its mechanisms can aid in developing treatments for acid-related disorders .
- Tissue histamine, in which imidazole ethanamide is involved, participates in immune and inflammatory processes. Researchers investigate its role in allergies and hypersensitivity reactions .
- Imidazole ethanamide serves as a precursor for histamine synthesis. Scientists use it in biochemical and pharmacological experiments to study histamine receptors and related pathways .
- The compound has been employed in the synthesis of di- and tri-substituted imidazolones. These derivatives find applications in medicinal chemistry and drug development .
- Researchers have explored imidazole ethanamide derivatives as IGF-1R inhibitors. For instance, BMS-536924, containing an imidazole-4-yl side chain, shows improved potency and oral exposure .
Vasoregulation and Blood Flow Modulation
Gastric Acid Secretion
Allergic Reactions and Immune Response
Laboratory Research and Pharmacology
Synthesis of Imidazolones
IGF-1R (Insulin-like Growth Factor 1 Receptor) Inhibition
Therapeutic Potential
Safety and Hazards
Future Directions
While specific future directions for 1-(1H-Imidazol-4-yl)ethanamine dihydrochloride are not available in the retrieved data, imidazole compounds are known for their broad range of chemical and biological properties . They are considered important synthons in the development of new drugs , suggesting potential future research directions in drug discovery and development.
Mechanism of Action
Target of Action
1-(1H-Imidazol-4-yl)ethanamine dihydrochloride, also known as Histamine dihydrochloride , is a compound that primarily targets histamine receptors in the body. Histamine is an organic nitrogenous compound involved in local immune responses and acts as a neurotransmitter in the brain, spinal cord, and uterus .
Mode of Action
Histamine dihydrochloride interacts with its targets, the histamine receptors, by binding to them and activating them. This activation leads to various physiological responses depending on the type of histamine receptor that is activated .
Biochemical Pathways
The activation of histamine receptors triggers several biochemical pathways. These pathways are involved in a variety of physiological processes, including the regulation of gastric acid secretion, smooth muscle contraction, vasodilation, and the modulation of the immune response .
Pharmacokinetics
It is known that the compound is rapidly metabolized and excreted, which can affect its bioavailability .
Result of Action
The activation of histamine receptors by Histamine dihydrochloride can lead to a variety of molecular and cellular effects. These effects can include increased gastric acid secretion, smooth muscle contraction, vasodilation, and modulation of the immune response .
Action Environment
The action, efficacy, and stability of Histamine dihydrochloride can be influenced by various environmental factors. For example, the compound’s action can be affected by the pH of the environment, as well as by the presence of other substances that can interact with histamine receptors .
properties
IUPAC Name |
1-(1H-imidazol-5-yl)ethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-4(6)5-2-7-3-8-5;;/h2-4H,6H2,1H3,(H,7,8);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTLCOMHKUZVMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN1)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Imidazol-4-yl)ethanamine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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